

2-(3-Fluorophenyl)thiazole-4-carbaldehyde CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(3-Fluorophenyl)thiazole-4-carbaldehyde

Cat. No.: B1393109

[Get Quote](#)

An In-depth Technical Guide to **2-(3-Fluorophenyl)thiazole-4-carbaldehyde**

Abstract

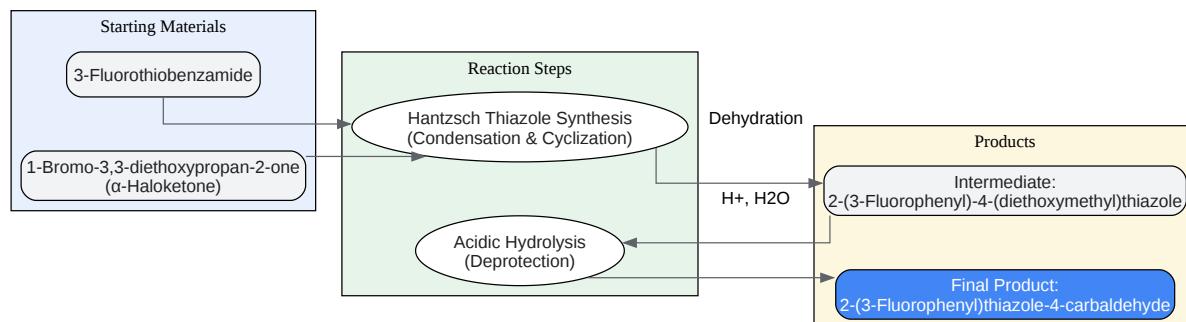
This technical guide provides a comprehensive overview of **2-(3-Fluorophenyl)thiazole-4-carbaldehyde**, a pivotal heterocyclic building block in contemporary medicinal chemistry. We will delve into its fundamental physicochemical properties, explore its synthesis through established chemical pathways, and illuminate its significant role as a key intermediate in the development of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique structural features for advanced pharmaceutical research. The Chemical Abstracts Service (CAS) number for this compound is 885279-20-9.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Core Compound Properties

2-(3-Fluorophenyl)thiazole-4-carbaldehyde is a substituted thiazole derivative characterized by the presence of a 3-fluorophenyl group at the 2-position and a formyl (carbaldehyde) group at the 4-position of the thiazole ring. These features make it a highly versatile scaffold for further chemical modification.

Property	Value	Source(s)
CAS Number	885279-20-9	[1] [2] [3]
Molecular Formula	C ₁₀ H ₆ FNOS	[1] [2] [3]
Molecular Weight	207.22 g/mol	[1] [3]
Appearance	Pale yellow solid	[2]
Purity	≥95% - 97% (HPLC)	[2] [4]
Storage Conditions	0-8 °C, Inert Atmosphere	[2] [5]
MDL Number	MFCD06738361	[2] [3]

Synthesis and Mechanistic Rationale


The construction of the 2-arylthiazole core is classically achieved via the Hantzsch thiazole synthesis, a robust and time-honored reaction first described in 1887.[\[6\]](#) This methodology involves the condensation of an α -haloketone with a thioamide.[\[6\]](#)[\[7\]](#) The reaction's thermodynamic driving force is the formation of a highly stable aromatic thiazole ring.[\[7\]](#)

Plausible Synthetic Pathway

A logical synthesis for **2-(3-Fluorophenyl)thiazole-4-carbaldehyde** involves a two-step process:

- Hantzsch Synthesis: Reaction of 3-fluorothiobenzamide with an appropriate α -haloketone bearing a protected aldehyde equivalent (e.g., 1-bromo-3,3-diethoxypropan-2-one). The thioamide's sulfur atom acts as a nucleophile, attacking the electrophilic carbon of the α -haloketone. This is followed by an intramolecular cyclization and dehydration to yield the thiazole ring.
- Deprotection: Acid-catalyzed hydrolysis of the acetal protecting group to reveal the final carbaldehyde functionality.

The choice of an α -haloketone is critical; using a reactant with a pre-existing aldehyde can lead to unwanted side reactions. Therefore, employing a protected aldehyde group ensures chemoselectivity and higher yields of the desired product.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-(3-Fluorophenyl)thiazole-4-carbaldehyde**.

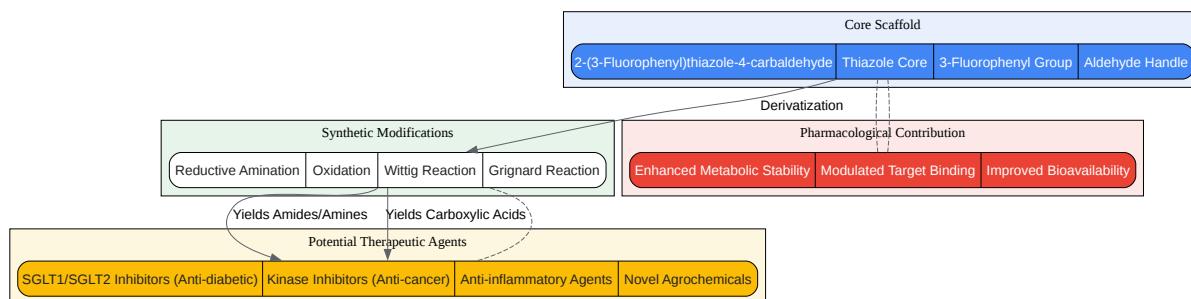
Experimental Protocol: Hantzsch Synthesis (Generalized)

This protocol is a generalized representation and requires optimization for this specific substrate.

- Reaction Setup: To a solution of 3-fluorothiobenzamide (1.0 eq) in a suitable solvent (e.g., ethanol or THF) in a round-bottom flask, add 1-bromo-3,3-diethoxypropan-2-one (1.1 eq).
- Condensation: Stir the mixture at reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The causality here is that thermal energy is required to overcome the activation energy for both the initial S-alkylation and the subsequent intramolecular cyclization and dehydration steps.^[7]
- Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize with a mild base such as sodium bicarbonate solution. The product may precipitate or require

extraction with an organic solvent (e.g., ethyl acetate).

- Purification: The crude intermediate is purified using column chromatography on silica gel.
- Deprotection: The purified acetal intermediate is dissolved in a mixture of THF and aqueous HCl (e.g., 1M). The solution is stirred at room temperature until TLC indicates complete conversion to the aldehyde.
- Final Isolation: The product is extracted into an organic solvent, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the final product, **2-(3-Fluorophenyl)thiazole-4-carbaldehyde**.


Applications in Drug Discovery and Medicinal Chemistry

The thiazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and bioactive agents.^{[8][9]} **2-(3-Fluorophenyl)thiazole-4-carbaldehyde** serves as a valuable intermediate, combining three key pharmacophoric features: the thiazole ring, a fluorinated phenyl group, and a reactive aldehyde handle.

- Thiazole Ring: Acts as a versatile and stable aromatic core that can engage in various non-covalent interactions with biological targets. It is a key component in drugs with anti-cancer, anti-inflammatory, anti-HIV, and antifungal properties.^[10]
- Fluorophenyl Group: The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and membrane permeability.^[11] The electron-withdrawing nature of fluorine can modulate the electronics of the entire molecule, influencing its interaction with protein targets.
- Carbaldehyde Group: This reactive handle is a synthetic chemist's gateway to a vast array of derivatives. It can be readily converted into amines (via reductive amination), alcohols (via reduction), carboxylic acids (via oxidation), and other functional groups, allowing for the systematic exploration of chemical space and structure-activity relationships (SAR).

This compound is a documented reactant in the preparation of non-glucoside SGLT1/SGLT2 dual inhibitors for treating type II diabetes.^[3] It also serves as a building block for potential anti-

cancer and anti-inflammatory agents.[2][4]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-(3-FLUORO-PHENYL)-THIAZOLE-4-CARBALDEHYDE | 885279-20-9
[chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]

- 5. 2-(3-fluorophenyl)thiazole-4-carbaldehyde [myskinrecipes.com]
- 6. synarchive.com [synarchive.com]
- 7. youtube.com [youtube.com]
- 8. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-(3-Fluorophenyl)thiazole-4-carbaldehyde CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1393109#2-3-fluorophenyl-thiazole-4-carbaldehyde-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com